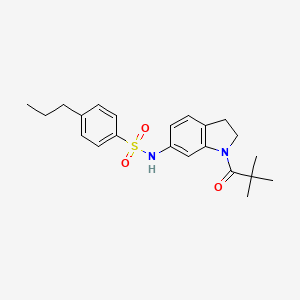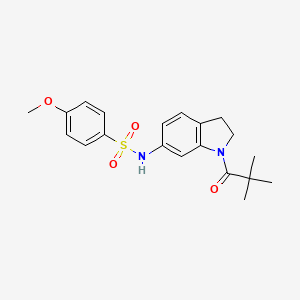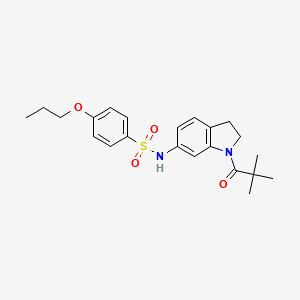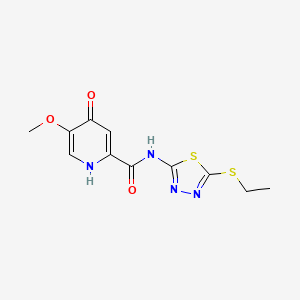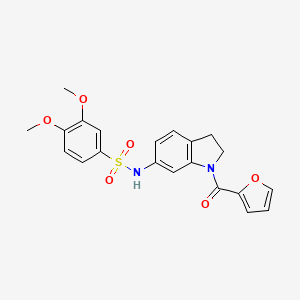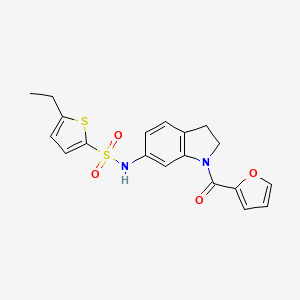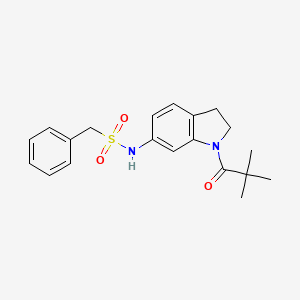
1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide
Übersicht
Beschreibung
1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide, also known as PIM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Target of Action
The primary targets of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide are certain types of bacteria. This compound has been found to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . Among Gram-positive bacteria, it shows activity against Staphylococcus aureus and Bacillus megaterium . Among Gram-negative bacteria, it shows good activity against Klebsiella pneumonia .
Mode of Action
It is known that sulfonamide-based indole derivatives, like this compound, generally work by inhibiting bacterial synthesis of folic acid, which is essential for bacterial growth and reproduction .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of folic acid. By inhibiting these pathways, the compound prevents bacteria from producing the folic acid they need to grow and reproduce .
Result of Action
The result of the action of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide is the inhibition of bacterial growth and reproduction. This is achieved by preventing the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for anticancer drug development. However, 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide.
Zukünftige Richtungen
For research on 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide include exploring its potential as an anticancer and anti-inflammatory agent, as well as investigating its potential use in other disease states. Further studies are also needed to optimize the synthesis method and improve the solubility of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide for in vivo use. Additionally, the mechanism of action of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide should be further elucidated to better understand its potential therapeutic applications.
In conclusion, 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide is a chemical compound that has shown potential as an anticancer and anti-inflammatory agent. While further research is needed to fully understand its mechanism of action and potential side effects, 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide represents a promising candidate for drug development in various disease states.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide has also shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)22-12-11-16-9-10-17(13-18(16)22)21-26(24,25)14-15-7-5-4-6-8-15/h4-10,13,21H,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKRHWMGXBAZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




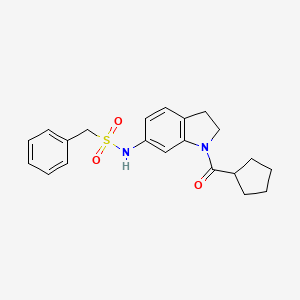
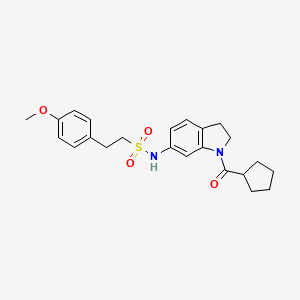
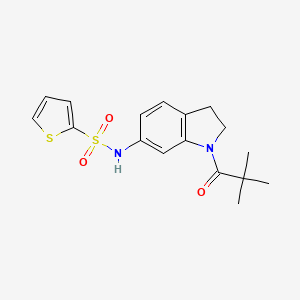
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B3205905.png)
